methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[4-(4-phenylmethoxyphenyl)triazol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-21(25)20-19(11-12-28-20)24-13-18(22-23-24)16-7-9-17(10-8-16)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCANNWWAKUHHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS No. 861206-53-3) is a synthetic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 391.45 g/mol
- Catalog Number : 164224
The compound features a triazole ring, which is known for its diverse biological activities, and a thiophene carboxylate moiety that can enhance its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Anticancer Activity :
- Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, suggesting its role as a potential anticancer agent .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
- In Vitro Evaluation :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
Molecular Complexity : The target compound is smaller (391.45 g/mol) compared to analogues like 9c (~625.5 g/mol) and 13 (470.51 g/mol), primarily due to its simpler thiophene-carboxylate backbone and absence of bulky substituents (e.g., bromophenyl in 9c) .
Functional Groups :
- The benzyloxy group in the target compound may enhance lipophilicity compared to acetamide-linked thiazoles (e.g., 9c) or nitro-phenyl groups (e.g., 13) .
- The ester group in the target compound introduces hydrolytic susceptibility, analogous to TOZ 1a, which degrades in simulated gastric fluid .
Synthetic Routes: All compounds utilize click chemistry (CuAAC) for triazole formation, ensuring regioselectivity and efficiency . However, post-cycloaddition modifications vary: the target compound retains a thiophene-carboxylate, while others incorporate benzimidazoles () or oxazolidinones () .
Pharmacological and Stability Considerations
- Biological Activity : While the target compound’s activity is unreported, structurally related triazole-benzimidazole hybrids (e.g., 13 and 17 in ) exhibit antiviral activity against hepatitis B virus (HBV), suggesting that triazole rings may serve as pharmacophores .
- Stability : The ester group in the target compound could render it prone to hydrolysis under acidic or enzymatic conditions, similar to TOZ 1a’s degradation in gastric fluid . In contrast, compounds with stable aryl-thiazole or benzimidazole linkages (e.g., 9c, 13) may exhibit better metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to form the 1,2,3-triazole core. Key steps include:
- Step 1 : Preparation of a propargyl ether intermediate by reacting 4-(benzyloxy)benzyl chloride with propargyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Reaction of the alkyne intermediate with an azide-functionalized thiophene carboxylate derivative in the presence of CuSO₄·5H₂O and sodium ascorbate .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural validation using / NMR and IR spectroscopy .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .
- Spectroscopy :
- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .
- NMR : Identify aromatic protons (δ 7.2–8.0 ppm for benzyloxy and thiophene groups) and methyl ester protons (δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR or IR data often arise from conformational isomers or residual solvents. Mitigation strategies include:
- Dynamic NMR Studies : Resolve overlapping signals by varying temperature or using deuterated solvents .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in chloroform/methanol mixtures) and analyze diffraction patterns .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. What strategies optimize reaction yields when introducing substituents to the triazole or thiophene moieties?
- Methodological Answer : Yield optimization depends on steric and electronic factors:
- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems for strained alkynes) to improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., triazole formation) .
- Case Study : In analogous triazole-thiophene systems, substituting PEG-400 as a green solvent increased yields by 15–20% compared to DMF .
Q. How can computational modeling guide the design of bioactivity assays for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the triazole-thiophene core for π-π stacking and hydrogen-bonding interactions .
- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) before in vitro testing .
- Example : Docking studies of similar triazole derivatives revealed strong interactions with the ATP-binding site of EGFR kinase, suggesting a pathway for antitumor activity validation .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzyloxy vs. methoxy groups) and correlate changes with bioactivity trends .
- Orthogonal Assays : Confirm initial findings using alternative assays (e.g., enzymatic inhibition vs. cell viability assays) .
- Meta-Analysis : Cross-reference published data on triazole-thiophene hybrids to identify consensus mechanisms (e.g., ROS scavenging vs. receptor antagonism) .
Experimental Design Considerations
Q. What controls are essential when evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Light/Heat Stability : Expose samples to UV light (254 nm) or 40°C and compare degradation profiles using TLC .
- Negative Controls : Include structurally related but inactive analogs to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
